Product packaging for Ethyl 4-cyano-3-hydroxybutanoate(Cat. No.:CAS No. 227200-13-7)

Ethyl 4-cyano-3-hydroxybutanoate

Cat. No.: B3060318
CAS No.: 227200-13-7
M. Wt: 157.17 g/mol
InChI Key: LOQFROBMBSKWQY-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-hydroxybutanoate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B3060318 Ethyl 4-cyano-3-hydroxybutanoate CAS No. 227200-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-cyano-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFROBMBSKWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400447
Record name ethyl 4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227200-13-7
Record name ethyl 4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Chiral Building Block in Advanced Organic Synthesis

Ethyl (R)-4-cyano-3-hydroxybutanoate is a crucial chiral synthon, most notably for the side chain of the cholesterol-lowering drug, atorvastatin (B1662188). nih.govresearchgate.net It also serves as an intermediate in the production of other significant compounds like L-carnitine and (R)-4-amino-3-hydroxybutanoic acid. nih.gov The unique structure of this compound, featuring both a nitrile and a hydroxyl group on a flexible four-carbon chain, allows for selective chemical modifications, making it an essential component in the assembly of more complex molecular architectures. chemimpex.com Its utility in asymmetric synthesis facilitates the production of enantiomerically pure compounds, a critical factor for the efficacy and safety of many drugs. chemimpex.com

The (R)-enantiomer is particularly valuable as a key intermediate for the synthesis of statins, a class of drugs used to lower cholesterol. researchgate.net Beyond pharmaceuticals, this compound and its derivatives have applications in the development of agrochemicals and other specialty chemicals. chemimpex.com The stereochemistry of the molecule is of paramount importance, and its various stereoisomers are used to synthesize a range of biologically active molecules. For instance, the four stereoisomers of diethyl 4-hydroxyphosphopipecolate have been synthesized from commercially available ethyl (R)-4-cyano-3-hydroxybutanoate. thieme-connect.com

Evolution of Synthetic Strategies for Ethyl 4 Cyano 3 Hydroxybutanoate

The Two Faces of a Molecule: (R)- and (S)-Enantiomers

This compound exists in two non-superimposable mirror-image forms, known as enantiomers: (R)-Ethyl 4-cyano-3-hydroxybutanoate and (S)-Ethyl 4-cyano-3-hydroxybutanoate. nih.govresearchgate.netchemicalbook.comnih.gov These molecules possess the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms at the chiral center, the carbon atom bonded to the hydroxyl group.

The (R)-enantiomer, specifically (R)-(-)-4-cyano-3-hydroxybutyric acid ethyl ester, is a crucial intermediate in the synthesis of the cholesterol-lowering drug atorvastatin (B1662188). nih.govresearchgate.netresearchgate.net It is also utilized in the production of L-carnitine and (R)-4-amino-3-hydroxybutanoic acid. nih.govresearchgate.net The (S)-enantiomer, while also a subject of synthetic studies, is often produced alongside the (R)-enantiomer during certain synthetic routes. researchgate.netscientific.net

Table 1: Physicochemical Properties of this compound Enantiomers

Property(R)-Ethyl 4-cyano-3-hydroxybutanoate(S)-Ethyl 4-cyano-3-hydroxybutanoate
CAS Number 141942-85-0 nih.govsigmaaldrich.comsigmaaldrich.com312745-91-8 chemspider.com
Molecular Formula C7H11NO3 nih.govsigmaaldrich.comnih.govC7H11NO3 tianfuchem.com
Molecular Weight 157.17 g/mol nih.govsigmaaldrich.comnih.gov157.17 g/mol tianfuchem.com
Boiling Point 270 °C (lit.) chemicalbook.comsigmaaldrich.comsigmaaldrich.com270°C tianfuchem.com
Density 1.114 g/mL at 25 °C (lit.) chemicalbook.comsigmaaldrich.comsigmaaldrich.com1.114 g/cm³ tianfuchem.com
Refractive Index n20/D 1.448 (lit.) chemicalbook.comsigmaaldrich.comsigmaaldrich.com1.4480 tianfuchem.com
Optical Activity [α]25/D -5°, neat sigmaaldrich.comsigmaaldrich.comNot readily available
Appearance Colorless to yellow liquid chemicalbook.comNot readily available

Stereochemistry's Guiding Hand in Synthesis

The specific stereochemistry of (R)- and (S)-ethyl 4-cyano-3-hydroxybutanoate profoundly influences their roles in downstream synthetic pathways. The precise spatial arrangement of the hydroxyl and cyano groups dictates how these molecules interact with other reagents and catalysts, leading to the formation of stereochemically defined products. nih.govresearchgate.netrsc.org

For instance, the synthesis of the side chain of atorvastatin specifically requires the (R)-enantiomer to achieve the desired pharmacological activity. nih.govresearchgate.net Using the (S)-enantiomer would result in a diastereomer of the final drug with different, likely inactive or even adverse, biological properties.

Enzymatic and chemical methods have been developed to selectively synthesize the desired enantiomer. For example, halohydrin dehalogenase enzymes can be used to convert ethyl (S)-4-chloro-3-hydroxybutanoate into (R)-ethyl 4-cyano-3-hydroxybutanoate. researchgate.netrsc.orgnih.gov This biocatalytic approach highlights the importance of stereocontrol in producing enantiomerically pure compounds for pharmaceutical applications. nih.gov Similarly, some synthetic routes start from readily available chiral precursors like L-(-)-malic acid to ensure the correct stereochemistry in the final product. researchgate.netsioc-journal.cn

Ensuring Purity: Measuring Enantiomeric Excess

The enantiomeric excess (e.e.) is a critical quality parameter for chiral compounds like this compound, as it indicates the purity of one enantiomer over the other. chemicalbook.comnih.govresearchgate.net Several analytical techniques are employed in research to determine the e.e. with high accuracy.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful method for separating and quantifying enantiomers. researchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation and quantification. researchgate.net The development of a robust chiral HPLC method is crucial for ensuring the enantiomeric purity of the final product. researchgate.net

Gas Chromatography (GC): In some cases, gas chromatography can be used to determine the enantiomeric purity. For instance, the progress of reactions producing ethyl (R)-4-cyano-3-hydroxybutanoate can be monitored using GC to assess the conversion rate. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents or derivatizing agents can allow for the determination of enantiomeric purity. researchgate.netsioc-journal.cn The resulting diastereomeric complexes or derivatives will exhibit distinct signals in the NMR spectrum, enabling the quantification of each enantiomer.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. researchgate.netsigmaaldrich.comsigmaaldrich.com While it can confirm the presence of a chiral substance and indicate which enantiomer is in excess, it is generally less accurate for precise e.e. determination compared to chromatographic methods. researchgate.netsioc-journal.cn

Table 2: Common Methodologies for Enantiomeric Excess Determination

MethodologyPrincipleApplication in Research
Chiral HPLC Differential interaction with a chiral stationary phase leads to separation of enantiomers. researchgate.netWidely used for accurate and precise quantification of (R)- and (S)-enantiomers. researchgate.net
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. Can be used with chiral columns.Monitoring reaction progress and conversion rates in synthetic procedures. google.com
NMR Spectroscopy Use of chiral auxiliaries to create diastereomers with distinct NMR signals. researchgate.netsioc-journal.cnStructural confirmation and determination of enantiomeric composition. researchgate.netsioc-journal.cn
Optical Rotation Measurement of the rotation of plane-polarized light. researchgate.netsigmaaldrich.comsigmaaldrich.comA qualitative and semi-quantitative measure of enantiomeric purity. researchgate.netsioc-journal.cn

Synthetic Methodologies for Ethyl 4 Cyano 3 Hydroxybutanoate

Chemical Synthesis Approaches

The chemical synthesis of Ethyl 4-cyano-3-hydroxybutanoate can be broadly categorized into routes starting from chiral or achiral precursors, involving key chemical transformations to construct the target molecule.

For example, transformations starting from chiral sources often required a sequence of protection, activation, substitution, and deprotection steps. A route starting from (S)-(-)-epichlorohydrin involved silyl (B83357) protection, sodium cyanide cyanation, and subsequent deprotection, culminating in a total yield of approximately 57%. google.com Similarly, syntheses commencing from chiral 3-hydroxy-γ-butyrolactone necessitated ring-opening, esterification, and cyanation. google.comchemicalbook.com These multi-step processes are not only inefficient in terms of yield but also complex to execute on an industrial scale, making them less economically viable. google.com A significant drawback of many early methods was the high molar ratio of reagents, such as using a 2.82 molar ratio of sodium cyanide to the substrate, which leads to serious waste disposal issues. google.com

More refined chemical syntheses have been developed from various starting materials, aiming to improve efficiency, yield, and stereoselectivity.

The synthetic pathway proceeds as follows:

Esterification: L-(-)-malic acid is first converted to its diethyl ester.

Reduction: The carboxyl group is selectively reduced.

Bromination: The hydroxyl group is converted into a bromide, a better leaving group.

Cyanation: The bromide is displaced by a cyanide group to yield the final product, (R)-4-cyano-3-hydroxybutyric acid ethyl ester. sioc-journal.cn

The intermediates and the final product in this route are typically characterized using methods like ESI-MS and NMR to confirm their structures. sioc-journal.cn This method is considered more suitable for larger-scale production due to the simple starting material, straightforward procedures, and relatively high yield. sioc-journal.cn

Epichlorohydrin (B41342), available in both racemic and chiral forms, serves as a common C3 building block for this compound. A notable three-stage process starts with the reaction of low-cost epichlorohydrin with a cyanide source to produce 3-hydroxyglutaronitrile (3-HGN). researchgate.net This intermediate is then desymmetrized in a subsequent step, often using enzymatic means, and finally esterified to give the target compound. researchgate.net

Another pathway begins with chiral (S)-(-)-epichlorohydrin. google.com The synthesis involves:

Ring-opening: The epoxide ring is opened by sodium cyanide.

Alcoholysis: The resulting nitrile is treated with ethanol (B145695) to form the ethyl ester.

Multi-step conversion: The process then requires protection of the hydroxyl group, a second cyanation reaction, and finally deprotection to yield (R)-4-cyano-3-hydroxy ethyl butyrate. google.com The total yield for this complex, multi-step route is reported to be around 57%. google.com

Ethyl 4-chloroacetoacetate is a widely used achiral precursor for synthesizing chiral 4-chloro-3-hydroxybutyrate, a direct precursor to the final product. mdpi.com The key transformation is the stereoselective reduction of the ketone group in ethyl 4-chloro-3-oxobutanoate (COBE). While biocatalytic reduction is common, chemical methods using reducing agents can also be employed, though often with lower enantioselectivity. chemicalbook.commdpi.com

Following the reduction to produce Ethyl (S)-4-chloro-3-hydroxybutanoate, the synthesis is completed by a cyanation step. This involves the nucleophilic substitution of the chloride atom with a cyanide ion, typically from sodium cyanide, to yield Ethyl (R)-4-cyano-3-hydroxybutanoate. google.com This final conversion is often facilitated by enzymes like halohydrin dehalogenase in chemoenzymatic strategies. google.comrsc.org

Table 1: Comparison of Selected Synthetic Routes

Starting MaterialKey StepsOverall Yield (%)AdvantagesLimitations
L-(-)-Malic AcidEsterification, Reduction, Bromination, Cyanation sioc-journal.cn56.7% sioc-journal.cnInexpensive starting material, relatively high yield sioc-journal.cnsioc-journal.cnMulti-step process sioc-journal.cn
(S)-(-)-EpichlorohydrinRing-opening, Alcoholysis, Protection, Cyanation, Deprotection google.com~57% google.comUtilizes a chiral building blockComplex, multi-step synthesis with protection/deprotection google.com
Ethyl 4-ChloroacetoacetateKetone Reduction, Cyanide Substitution mdpi.comgoogle.comVariesStarts from an achiral precursorStereoselective reduction can be challenging chemically mdpi.com

The synthesis of this compound relies on several fundamental chemical reactions. The specific mechanism for introducing the cyanide group can differ based on the chosen synthetic route and reagents.

In routes starting from precursors like Ethyl (S)-4-chloro-3-hydroxybutanoate, the reaction is a straightforward nucleophilic substitution where the cyanide ion (CN⁻) displaces the chloride leaving group.

However, in chemoenzymatic processes that use a halohydrin dehalogenase, the mechanism is more intricate. For instance, when starting with (S)-4-chloro-ethyl 3-hydroxybutanoate, the enzyme first catalyzes an intramolecular nucleophilic substitution. google.com This results in the formation of a chiral epoxide intermediate, (S)-3,4-epoxy ethyl butyrate. Subsequently, this epoxide undergoes a ring-opening reaction upon attack by hydrocyanic acid (HCN). The nucleophilic attack occurs at the least substituted carbon of the epoxide, leading to the formation of the final product, (R)-4-cyano-3-hydroxy ethyl butyrate, with high stereoselectivity. google.com

Multistep Chemical Syntheses from Achiral and Chiral Precursors

Biocatalytic Synthesis Approaches

Biocatalytic synthesis offers a powerful alternative to traditional chemical routes for producing enantiomerically pure this compound. nih.gov These methods leverage the inherent stereoselectivity of enzymes to control the formation of the desired chiral center. The primary biocatalytic strategies involve the direct asymmetric reduction of a keto-ester precursor or a two-step approach involving the asymmetric reduction of a halogenated precursor followed by enzymatic cyanation. google.com

Several classes of enzymes have been successfully employed for the synthesis of optically active this compound and its key precursors. These include halohydrin dehalogenases, nitrilases, ketoreductases, and lipases, each offering a unique catalytic function in the synthetic pathway. nih.govresearchgate.net

Halohydrin dehalogenases (HHDH) are pivotal enzymes in the synthesis of (R)-ethyl 4-cyano-3-hydroxybutanoate from its corresponding chlorohydrin precursor, ethyl (S)-4-chloro-3-hydroxybutanoate. google.comrsc.org The reaction mechanism involves an initial intramolecular cyclization to form an epoxide intermediate, (S)-3,4-epoxybutyric acid ethyl ester, which is subsequently opened by a cyanide ion in a highly regioselective and stereoselective manner to yield the target cyanohydrin. google.com

Researchers have identified and engineered various HHDHs for this purpose. A novel HHDH from Parvibaculum lavamentivorans DS-1 (HHDH-PL) demonstrated high activity toward ethyl (S)-4-chloro-3-hydroxybutanoate. rsc.org Optimization of reaction conditions using whole cells expressing HHDH-PL led to a 95% conversion and 85% yield with a high substrate concentration of 200 g/L. rsc.org Another approach utilized an immobilized halohydrin dehalogenase, which simplified post-reaction processing and enabled enzyme recycling. This immobilized system achieved a yield of over 91% with an enantiomeric excess (e.e.) of 99%. google.com

Table 1: Performance of Halohydrin Dehalogenases in (R)-Ethyl 4-cyano-3-hydroxybutanoate Synthesis

Enzyme SourceSubstrateCatalyst FormKey FindingsReference
Parvibaculum lavamentivorans DS-1Ethyl (S)-4-chloro-3-hydroxybutanoateWhole-cellAchieved 95% conversion and 85% yield at 200 g/L substrate concentration. rsc.org
Recombinant HHDHEthyl (S)-4-chloro-3-hydroxybutanoateIsolated EnzymeUsed in a coupled reaction with a ketoreductase at pH 6-8. google.com
Escherichia coli (HHEC)(S)-4-chloro-ethyl 3-hydroxybutanoateIsolated EnzymeYield of 67.13% with 99% optical purity. Reaction proceeds via an epoxide intermediate. google.com
Not SpecifiedEthyl (S)-4-chloro-3-hydroxybutyrateImmobilized EnzymeYield >91% and e.e. value of 99%. The immobilized enzyme could be reused. google.com

Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. In the context of this compound synthesis, they have been explored for the hydrolysis of dinitrile precursors. One synthetic route involves the hydrolysis of 3-hydroxyglutaronitrile. google.com However, the practical application of this method has been limited by the difficulty in synthesizing the dinitrile substrate. google.com

More commonly, nitrilases or related nitrile-hydrating enzymes are used in subsequent transformations of ethyl (R)-4-cyano-3-hydroxybutyrate. For example, a recombinant Escherichia coli expressing a nitrilase from Arabidopsis thaliana was used to hydrolyze ethyl (R)-4-cyano-3-hydroxybutyrate to produce ethyl (R)-3-hydroxyglutarate, an intermediate for statins. researchgate.net Similarly, the whole-cell system of Rhodococcus boritolerans was shown to convert ethyl (R)-4-cyano-3-hydroxybutyate into (R)-ethyl-3-hydroxyglutarate through a two-step pathway involving an amide intermediate. nih.gov

The asymmetric reduction of a prochiral ketone is a direct and efficient method for establishing the desired stereocenter in this compound. This can be achieved by reducing the precursor ethyl 4-cyano-3-oxobutanoate. Alternatively, a two-step chemoenzymatic process is widely used, starting with the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)- or (R)-4-chloro-3-hydroxybutanoate (CHBE), which is then subjected to cyanation. google.comnih.govnih.gov

Ketoreductases (KREDs) and other carbonyl reductases are the enzymes of choice for this transformation. They often require a nicotinamide (B372718) cofactor (NADH or NADPH), and industrial processes frequently incorporate a cofactor regeneration system, such as using glucose dehydrogenase (GDH). nih.govrsc.org

Research has identified several microbial strains capable of performing this reduction with high enantioselectivity:

Whole cells of Bacillus pumilus Phe-C3 were used to reduce ethyl 4-cyano-3-oxobutanoate directly to the (R)-enantiomer with an 89.8% yield and 98.5% e.e. researchgate.net

Whole cells of Klebsiella pneumoniae Phe-E4 produced the corresponding (S)-enantiomer with an 83.1% yield and 95.4% e.e. researchgate.net

A carbonyl reductase from Pichia stipitis , co-expressed in E. coli with a glucose dehydrogenase from Bacillus megaterium, was used to reduce COBE to (S)-CHBE with over 99% e.e. nih.gov

An NADPH-dependent aldehyde reductase was used in a dual-strain recombinant E. coli system with a GDH for cofactor regeneration to produce (R)-CHBE from COBE with a 90.5% yield and 99% e.e. nih.gov

Table 2: Ketoreductase-Mediated Asymmetric Reduction for Chiral Precursors of this compound

Enzyme/StrainSubstrateProductYieldEnantiomeric Excess (e.e.)Reference
Bacillus pumilus Phe-C3Ethyl 4-cyano-3-oxobutanoate(R)-Ethyl 4-cyano-3-hydroxybutanoate89.8%98.5% researchgate.net
Klebsiella pneumoniae Phe-E4Ethyl 4-cyano-3-oxobutanoate(S)-Ethyl 4-cyano-3-hydroxybutanoate83.1%95.4% researchgate.net
Carbonyl Reductase (Pichia stipitis)Ethyl 4-chloro-3-oxobutanoate(S)-Ethyl 4-chloro-3-hydroxybutanoate90.7%>99% nih.gov
Aldehyde Reductase (recombinant E. coli)Ethyl 4-chloro-3-oxobutanoate(R)-Ethyl 4-chloro-3-hydroxybutanoate90.5%99% nih.gov

Lipases are versatile hydrolases that can catalyze esterification, transesterification, and hydrolysis reactions. Their application in the synthesis of this compound primarily involves the kinetic resolution of a racemic mixture of the compound. In this process, the lipase (B570770) selectively catalyzes a reaction on one of the enantiomers, allowing for the separation of the unreacted, enantiomerically enriched substrate.

One patented method describes the use of a lipase to catalyze the transesterification of racemic ethyl 4-cyano-3-hydroxybutyrate to obtain the (R)-enantiomer. google.com While effective in achieving enantiopurity, this approach is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate, which can be a drawback for industrial applications. google.com

Examples of whole-cell systems include:

Direct Reduction: Strains like Bacillus pumilus and Klebsiella pneumoniae have been employed for the direct, stereoselective reduction of ethyl 4-cyano-3-oxobutanoate.

Coupled Enzyme Systems: Recombinant E. coli has been engineered to co-express a ketoreductase for the primary reaction and a glucose dehydrogenase for cofactor regeneration, creating a highly efficient system for producing chiral chlorohydrins. nih.govrsc.org

Cyanation: Whole cells of Parvibaculum lavamentivorans DS-1, which naturally produce a halohydrin dehalogenase, have been used to catalyze the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to the final (R)-product at high substrate loads. rsc.org

Dual-Cell Systems: A system using two different recombinant E. coli strains co-existing in the same reactor has been developed. One strain expresses the catalyst (an aldehyde reductase), while the other is dedicated to NADPH regeneration, demonstrating an effective division of labor. nih.gov

The use of whole-cell biocatalysts represents a practical and economically viable route for the large-scale industrial production of chiral intermediates like this compound. nih.gov

Enzyme Engineering and Directed Evolution for Enhanced Performance

The efficiency of biocatalytic processes hinges on the performance of the enzymes involved. Enzyme engineering and directed evolution are powerful tools to tailor enzymes for industrial applications, focusing on improving their activity, selectivity, and stability. researchgate.net

The asymmetric reduction of a precursor like ethyl 4-chloro-3-oxobutanoate is a critical step, often catalyzed by carbonyl reductases, while the subsequent conversion to this compound can be achieved using halohydrin dehalogenase or nitrilase. researchgate.netnih.gov Directed evolution and site-directed mutagenesis have been instrumental in enhancing the catalytic prowess of these enzymes.

Directed evolution mimics natural selection on a laboratory scale to evolve enzymes with desired properties. nih.gov This involves generating a library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance. For instance, in vitro enzyme evolution using gene shuffling technologies has been employed to optimize the performance of halohydrin dehalogenase for large-scale applications where natural enzymes exhibited insufficient productivity. researchgate.net

Site-directed mutagenesis, a more rational approach, involves targeted modifications of specific amino acid residues within the enzyme's active site. This strategy relies on a foundational understanding of the enzyme's structure-function relationship. For example, comprehensive site-directed mutagenesis of L-2-haloacid dehalogenase identified several key catalytic residues; mutations of these residues led to a significant loss in enzyme activity or an increase in the Michaelis constant (Km), confirming their importance in catalysis. nih.gov While not directly on the enzyme for this compound, this demonstrates the principle's applicability. In the context of producing chiral alcohols, directed evolution has been used to enhance the activity of alcohol dehydrogenases, with one mutant showing a 183-fold increased activity compared to the wild-type. nih.gov

Table 1: Examples of Enzyme Engineering for Improved Performance

Enzyme Engineering Strategy Target Improvement Reference
Halohydrin Dehalogenase In vitro enzyme evolution (gene shuffling) Productivity for large-scale application researchgate.net
L-2-haloacid Dehalogenase Comprehensive site-directed mutagenesis Identification of catalytic residues nih.gov
Alcohol Dehydrogenase Directed evolution 183-fold increase in activity nih.gov
Carbonyl Reductase from Candida magnoliae Gene cloning and overexpression in E. coli High-level production of the enzyme researchgate.net

For industrial-scale biocatalysis, the stability of the enzyme under operational conditions is paramount. High temperatures, non-optimal pH, and the presence of organic solvents can denature enzymes, leading to a loss of activity. Furthermore, high concentrations of substrate or product can lead to inhibition. nih.gov

Immobilization is a widely adopted strategy to enhance enzyme stability and enable its reuse over multiple reaction cycles. researchgate.net Enzymes can be immobilized on various supports, such as adsorption resins. One method involves adsorbing halohydrin dehalogenase onto a resin, followed by cross-linking with a bifunctional agent. This immobilized enzyme demonstrated high activity recovery and operational stability, allowing for repeated use and simplifying post-reaction processing. google.com Cross-linked enzyme crystals (CLECs) are another form of immobilization that can provide high volumetric catalytic activity and significant thermal and chemical stability. researchgate.net

In some cases, product inhibition can be a significant bottleneck, especially at high substrate concentrations. A study on the production of ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor, found that product inhibition limited the complete conversion of substrate concentrations above 400 mM. To overcome this, in situ adsorption using a macroporous resin was employed to remove the product as it was formed. This strategy allowed for the bioconversion of up to 3000 mM (494 g/L) of the substrate with a high yield and enantiomeric excess. nih.gov

Process Optimization in Biocatalytic Production

Beyond enzyme engineering, optimizing the reaction conditions is crucial for maximizing the efficiency and yield of the biocatalytic synthesis of this compound.

Enzymatic reactions are highly sensitive to pH and temperature, as these factors directly impact the enzyme's structure and catalytic activity. nih.govmdpi.com Each enzyme has an optimal pH and temperature range at which it exhibits maximum activity.

For the synthesis of (R)-4-cyano-3-hydroxybutyrate using an immobilized halohydrin dehalogenase, the optimal pH range was found to be between 6.5 and 8.0. google.com In another study, the reaction was controlled at a pH of 7.0-7.5 by the controlled addition of a sodium cyanide solution. google.com The optimal temperature for this catalytic reaction was reported to be between 40-60°C, with 50°C being preferred. google.com

In the case of a carbonyl reductase from Burkholderia gladioli used for the synthesis of a precursor, the optimal pH was 6.5, and the optimal temperature was 40°C. The enzyme was found to be highly stable between pH 5.0 and 9.0. nih.gov Another study using a recombinant E. coli for the bioreduction of ethyl 4-chloro-3-oxobutanoate found the optimal reaction temperature to be 30°C. mdpi.com

Table 2: Optimal pH and Temperature for Relevant Enzymes

Enzyme/Process Optimal pH Optimal Temperature Reference
Immobilized Halohydrin Dehalogenase 6.5 - 8.0 40 - 60°C (50°C preferred) google.com
Halohydrin Dehalogenase Reaction 7.0 - 7.5 Not Specified google.com
Carbonyl Reductase (Burkholderia gladioli) 6.5 40°C nih.gov
Recombinant E. coli CgCR Not Specified 30°C mdpi.com
Bioconversion by Rhodococcus boritolerans 7.5 25°C nih.gov

In the synthesis of (R)-4-cyano-3-hydroxybutyrate using immobilized halohydrin dehalogenase, the weight ratio of the immobilized enzyme to the substrate, ethyl (S)-4-chloro-3-hydroxybutyrate, was optimized to be in the range of 1:10 to 1:40. google.com Another study reported achieving a 95% conversion and 85% yield with a high substrate concentration of 200 g/L of (S)-CHBE using whole-cell catalysis with a novel halohydrin dehalogenase. rsc.org

For the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate, different substrate concentrations were tested. The (R)-enantiomer was obtained with an 89.8% yield from a 20 mM substrate concentration, while the (S)-enantiomer was produced with an 83.1% yield from a 10 mM substrate concentration. researchgate.net The synthesis of a precursor, (S)-CHBE, was successfully scaled up to a 1.7 M substrate concentration using a fed-batch strategy. nih.gov

Many carbonyl reductases, essential for the asymmetric reduction of ketoesters to their corresponding hydroxyesters, are dependent on nicotinamide cofactors, typically NADPH or NADH. nih.govnih.gov These cofactors are expensive, making their stoichiometric use in industrial processes economically unfeasible. Therefore, efficient in situ cofactor regeneration systems are imperative.

A common and effective approach is to use a coupled-enzyme system. This typically involves a second enzyme, a dehydrogenase, that oxidizes a cheap co-substrate, thereby regenerating the reduced cofactor. Glucose dehydrogenase (GDH) is frequently used for this purpose, with glucose serving as the ultimate reductant. nih.govnih.govnih.govacs.org For instance, a cofactor regeneration system was constructed by co-expressing a carbonyl reductase and a glucose dehydrogenase in Escherichia coli. nih.gov This whole-cell system allows for the continuous regeneration of the cofactor within the cell.

Another strategy involves using a two-strain system. One recombinant E. coli strain expresses the carbonyl reductase for the main reaction, while a second strain expresses glucose dehydrogenase for NADPH regeneration. nih.govnih.gov This approach proved effective for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate without the need to add external GDH or NADP+/NADPH. nih.gov

Table 3: Cofactor Regeneration Systems

Regeneration Method Enzymes Involved Co-substrate Target Reaction Reference
Coupled-enzyme system (co-expressed in one host) Carbonyl Reductase, Glucose Dehydrogenase Glucose Asymmetric reduction of COBE nih.gov
Two-strain system Carbonyl Reductase (Strain 1), Glucose Dehydrogenase (Strain 2) Glucose Asymmetric reduction of COBE nih.govnih.gov
Substrate-coupled Ketoreductase Isopropanol Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate google.com

Chemo-Enzymatic Hybrid Approaches

Chemo-enzymatic strategies leverage the high selectivity of enzymes with the efficiency of chemical reactions to create effective and streamlined synthetic pathways for this compound. These hybrid methods often involve a key enzymatic step to establish the desired stereochemistry, followed by chemical transformations to complete the molecule.

A prominent chemo-enzymatic route begins with the enzymatic reduction of a prochiral ketone. For instance, ethyl 4-chloro-3-oxobutanoate is asymmetrically reduced using a ketoreductase (KRED) to yield (S)-ethyl-4-chloro-3-hydroxybutyrate. researchgate.net This enzymatic step is highly efficient, often achieving high yields and excellent enantiomeric excess (>99.5% e.e.). To regenerate the necessary cofactor for the ketoreductase, a glucose dehydrogenase (GDH) and glucose are often employed. researchgate.net

Following the enzymatic reduction, a chemical step introduces the cyano group. The resulting (S)-ethyl-4-chloro-3-hydroxybutyrate is then converted to ethyl (R)-4-cyano-3-hydroxybutanoate. This is frequently accomplished using a halohydrin dehalogenase (HHDH) enzyme, which catalyzes the replacement of the chlorine atom with a cyanide group from a cyanide source like HCN at a neutral pH. researchgate.net

Another approach involves the use of whole-cell biocatalysts. Strains of Bacillus pumilus have been used to produce the (R)-enantiomer of this compound with high yield (89.8%) and enantiomeric excess (98.5% ee). researchgate.net Similarly, Klebsiella pneumoniae has been employed to synthesize the (S)-enantiomer. researchgate.net These whole-cell systems can be advantageous as they contain the necessary enzymes and cofactors within a protected cellular environment.

Comparative Analysis of Chemical vs. Biocatalytic Syntheses

Both purely chemical and biocatalytic methods for synthesizing this compound have their distinct advantages and disadvantages.

Chemical Synthesis:

While these chemical methods are well-established, they can suffer from several drawbacks:

Stereoselectivity Issues: Achieving high optical purity can be challenging and may require additional purification steps. google.com

Harsh Reaction Conditions: Chemical methods may involve harsh reagents and reaction conditions, leading to environmental concerns.

Complex Purification: The separation of the desired product from byproducts and residual reagents can be complicated. google.com

Biocatalytic Synthesis:

Biocatalytic methods, particularly those employing enzymes like ketoreductases and halohydrin dehalogenases, offer significant advantages over traditional chemical synthesis. nih.govnih.gov

High Selectivity: Enzymes exhibit remarkable stereo-, regio-, and chemo-selectivity, often leading to products with very high optical purity without the need for chiral auxiliaries. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing energy consumption and environmental impact. google.com

High Conversion Rates: Enzymatic reactions can achieve high conversion rates, leading to better yields. google.com

Fewer Side Reactions: The high selectivity of enzymes minimizes the formation of unwanted byproducts, simplifying purification.

However, biocatalysis is not without its challenges. The stability and cost of enzymes can be a concern, although techniques like enzyme immobilization can help to mitigate these issues by allowing for enzyme recycling. patsnap.comnih.gov For instance, the use of immobilized halohydrin dehalogenase has been shown to be effective. patsnap.com

The following table provides a comparative overview of the two approaches:

FeatureChemical SynthesisBiocatalytic Synthesis
Starting Materials Often inexpensive and readily available (e.g., L-malic acid, S-epichlorohydrin) sioc-journal.cnpatsnap.comProchiral ketones (e.g., ethyl 4-chloro-3-oxobutanoate) researchgate.net
Stereoselectivity May require chiral auxiliaries or resolution, potentially lower optical purity google.comHigh enantioselectivity due to the nature of enzymes researchgate.netnih.gov
Reaction Conditions Often harsh (e.g., strong acids/bases, high temperatures)Mild (e.g., neutral pH, ambient temperature) google.com
Yield Can be lower due to multiple steps google.comOften higher due to high conversion rates google.com
Byproducts More likely to have side reactions and byproductsFewer byproducts due to high enzyme specificity
Purification Can be complex google.comGenerally simpler
Environmental Impact Potentially higher due to harsh reagents and waste generationGenerally lower, considered a "greener" approach
Catalyst Chemical reagentsEnzymes (e.g., ketoreductases, halohydrin dehalogenases) nih.govresearchgate.net

Emerging Synthetic Strategies and Green Chemistry Principles

Recent research in the synthesis of this compound has been heavily influenced by the principles of green chemistry, aiming for more sustainable and efficient manufacturing processes.

Development of Sustainable Production Methods

Furthermore, optimizing reaction media is another strategy for greener synthesis. The use of biphasic systems, such as an n-butyl acetate-water medium, has been explored to enhance the efficiency of the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov The addition of supplements like L-glutamine, D-xylose, and β-cyclodextrin has been shown to improve the catalytic efficiency and allow for higher substrate concentrations, leading to a more productive and sustainable process. nih.gov

Novel Cascade Reactions and One-Pot Processes

Cascade reactions, where multiple reaction steps occur sequentially in a single reaction vessel, represent a significant advancement in synthetic efficiency and align well with green chemistry principles by reducing solvent use, energy consumption, and purification steps. nih.gov

Another innovative strategy involves a three-component cascade reaction utilizing ethyl cyanoacetate, although not directly for the synthesis of this compound, it showcases the potential of cascade reactions in creating complex molecules from simple starting materials in a single step. rsc.org The application of similar cascade principles to the synthesis of this specific target molecule is an active area of research.

The development of these novel cascade and one-pot processes holds the promise of making the production of this compound more economically viable and environmentally friendly.

Applications of Ethyl 4 Cyano 3 Hydroxybutanoate in Complex Molecular Synthesis

Key Intermediate in Pharmaceutical Synthesis

The strategic importance of Ethyl 4-cyano-3-hydroxybutanoate is most evident in the pharmaceutical industry, where it functions as a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its chiral nature is fundamental to producing enantiomerically pure drugs, where specific stereoisomers are responsible for therapeutic activity.

(R)-Ethyl 4-cyano-3-hydroxybutanoate is a well-established and critical chiral synthon for the side chain of the cholesterol-lowering drug Atorvastatin (B1662188). nih.gov Atorvastatin is a member of the statin class of drugs, which act by inhibiting HMG-CoA reductase, a key enzyme in the body's cholesterol synthesis pathway. chemicalbook.com The synthesis of Atorvastatin's characteristic dihydroxy heptanoic acid side chain often relies on the stereocenter present in (R)-ethyl 4-cyano-3-hydroxybutanoate to ensure the correct final stereochemistry of the drug, which is essential for its efficacy.

Multiple synthetic strategies, including both chemical and enzymatic methods, have been developed to produce this key intermediate, highlighting its industrial significance. nih.govgoogle.com Enzymatic approaches, often utilizing halohydrin dehalogenases or reductases, are particularly prominent as they can offer high stereoselectivity and operate under mild conditions, aligning with the principles of green chemistry. nih.govrsc.orggoogle.comgoogle.com For instance, halohydrin dehalogenase from Parvibaculum lavamentivorans DS-1 has been used for the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from ethyl (S)-4-chloro-3-hydroxybutanoate, achieving high conversion and yield. rsc.org

Table 1: Selected Synthesis Approaches for (R)-Ethyl 4-cyano-3-hydroxybutanoate

Starting Material Key Reagents/Catalyst Method Reported Yield Reference
L-(-)-Malic acid Borane-dimethyl sulfide (B99878) complex, N-Bromosuccinimide, Sodium cyanide Chemical Synthesis 56.7% (overall) sioc-journal.cn
(S)-4-chloro-3-hydroxybutanoate Halohydrin dehalogenase HHEC Enzymatic Catalysis 67.13% google.com
Ethyl (S)-4-chloro-3-hydroxybutanoate Halohydrin dehalogenase (HHDH-PL) Whole-cell Biocatalysis 85% rsc.org
(S)-(-)-4-bromo-3-hydroxybutanoate Sodium cyanide Chemical Synthesis 90.5% google.com

This compound also serves as a synthon in the production of L-carnitine. nih.gov L-carnitine, or (R)-3-hydroxy-4-(trimethylammonio)butanoate, is an essential compound for the transport of long-chain fatty acids into the mitochondria for their subsequent oxidation to produce energy. nih.govresearchgate.net While various synthetic routes to L-carnitine exist, those starting from chiral precursors like derivatives of 3-hydroxybutanoic acid are common. google.com The synthesis leverages the chiral backbone of the butanoate derivative to establish the correct stereochemistry required for the biologically active L-isomer of carnitine.

The compound is also utilized as an intermediate in the synthesis of (R)-4-Amino-3-hydroxybutanoic acid, also known as GABOB. nih.gov GABOB is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and possesses its own distinct biological activities. The synthesis of the (R)-isomer of GABOB can be achieved from (R)-ethyl 4-cyano-3-hydroxybutanoate by transforming the nitrile and ester functional groups into the required amine and carboxylic acid moieties, while retaining the stereochemistry at the hydroxyl-bearing carbon.

Construction of Other Chiral Fine Chemicals and Specialty Chemicals

Beyond its well-known applications in pharmaceutical synthesis, the versatility of this compound extends to the creation of other complex chiral molecules and specialty chemicals.

A notable application is in the stereodivergent synthesis of all four stereoisomers of diethyl 4-hydroxyphosphopipecolate. thieme-connect.com This process uses the commercially available (R)-ethyl 4-cyano-3-hydroxybutanoate as the starting chiral building block. thieme-connect.com The synthesis involves key steps such as the nucleophilic addition of triethyl phosphite (B83602) to a chiral N-acyliminium ion, which is generated from an intermediate derived from the starting butanoate. thieme-connect.comthieme-connect.com This addition initially produces a mixture of two diastereomers, (2R,4R) and (2S,4R), which are readily separable by column chromatography. thieme-connect.com Subsequent epimerization of the hydroxyl group at the C-4 position through an oxidation-reduction sequence allows for the synthesis of the remaining two stereoisomers, (2R,4S) and (2S,4S). thieme-connect.comthieme-connect.com

Table 2: Stereoisomers of Diethyl 4-Hydroxyphosphopipecolate Synthesized from (R)-Ethyl 4-cyano-3-hydroxybutanoate

Starting Intermediate Key Transformation Resulting Stereoisomers
(R)-4-hydroxypiperidin-2-one Triethyl phosphite addition to N-acyliminium ion (2R,4R)- and (2S,4R)-diethyl 4-hydroxyphosphopipecolate
(2R,4R)- and (2S,4R)- Isomers Hydroxy epimerization (oxidation/reduction) (2R,4S)- and (2S,4S)-diethyl 4-hydroxyphosphopipecolate

The utility of this compound as a chiral building block is also demonstrated in the broader field of natural product synthesis. researchgate.net Chiral hydroxybutyrates are key intermediates for the pharmaceutical industry and have been widely used to synthesize several important pharmaceuticals. researchgate.net The functional groups present in the molecule provide multiple handles for elaboration into more complex structures, making it a valuable starting point for assembling portions of natural product skeletons. Its role as a precursor to compounds like L-carnitine and GABOB showcases its utility in building molecules that are either natural products themselves or are closely related structural analogues. nih.govgoogle.com

Derivatization for Novel Bioactive Compounds

The strategic modification of this compound has led to the synthesis of a diverse range of novel bioactive compounds. Its functional groups serve as handles for introducing new functionalities and for building upon its chiral scaffold.

A significant application of this compound is as a key intermediate in the synthesis of statins, a class of cholesterol-lowering drugs. researchgate.net Specifically, the (R)-enantiomer is a critical precursor for the side chain of atorvastatin (Lipitor), a widely prescribed medication that acts as an inhibitor of HMG-CoA reductase. nih.govresearchgate.net The synthesis involves the transformation of the cyano and hydroxyl groups to construct the characteristic dihydroxy heptanoate (B1214049) side chain of the drug.

Furthermore, Ethyl (R)-4-cyano-3-hydroxybutanoate is utilized in the production of other important bioactive molecules such as L-carnitine and (R)-4-amino-3-hydroxybutanoic acid. nih.govresearchgate.net These compounds play vital roles in metabolic processes. The synthesis of these molecules from the starting butanoate derivative showcases its utility in accessing compounds with significant biological activity.

The derivatization of this compound extends to the creation of intermediates for agrochemicals and other specialty chemicals, highlighting its broad applicability in the development of new and innovative chemical entities. chemimpex.com

Starting MaterialTarget Bioactive Compound/IntermediateKey Transformation
Ethyl (R)-4-cyano-3-hydroxybutanoateAtorvastatin (Lipitor) side chainTransformation of cyano and hydroxyl groups
Ethyl (R)-4-cyano-3-hydroxybutanoateL-carnitineDerivatization of the chiral backbone
Ethyl (R)-4-cyano-3-hydroxybutanoate(R)-4-amino-3-hydroxybutanoic acidModification of functional groups

Role in Stereoselective Total Synthesis Campaigns

The inherent chirality of this compound makes it an excellent starting material for stereoselective total synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity of the final molecule. Its use allows for the transfer of its stereochemical information to more complex targets, often simplifying synthetic routes and improving the efficiency of obtaining the desired enantiomer. chemimpex.com

A notable example of its application in stereoselective synthesis is the stereodivergent synthesis of all four stereoisomers of diethyl 4-hydroxyphosphopipecolate. thieme-connect.com This process begins with the commercially available Ethyl (R)-4-cyano-3-hydroxybutanoate. The synthesis proceeds through key steps involving the formation of a chiral N-acyliminium ion from (R)-4-hydroxypiperidin-2-one, which is itself derived from the starting butanoate. The subsequent nucleophilic addition of triethyl phosphite allows for the creation of two diastereomers, which can then be separated. Further stereochemical control through oxidation and a highly diastereoselective reduction enables the synthesis of the remaining two stereoisomers. thieme-connect.com This synthetic campaign demonstrates the utility of Ethyl (R)-4-cyano-3-hydroxybutanoate in generating a library of stereochemically diverse and complex molecules.

The compound's role as a chiral building block is not limited to a single class of molecules. Its versatile structure has been exploited in the synthesis of various natural products and their analogues. For instance, it has been used in the synthesis of the key intermediate for atorvastatin, which involves a series of stereocontrolled reactions. researchgate.net The synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester from inexpensive and readily available L-(-)-malic acid also highlights its importance as a target molecule for stereoselective processes that can be scaled up for industrial production. researchgate.netsioc-journal.cn

Starting MaterialSynthetic TargetKey Stereochemical Outcome
Ethyl (R)-4-cyano-3-hydroxybutanoateDiethyl 4-hydroxyphosphopipecolate (all 4 stereoisomers)Stereodivergent synthesis from a single chiral precursor. thieme-connect.com
L-(-)-Malic acid(R)-4-cyano-3-hydroxybutyric acid ethyl esterStereoselective synthesis of a key chiral intermediate. researchgate.netsioc-journal.cn

Mechanistic Investigations of Reactions Involving Ethyl 4 Cyano 3 Hydroxybutanoate

Elucidation of Enzyme-Catalyzed Reaction Mechanisms

The synthesis of the chiral synthon ethyl 4-cyano-3-hydroxybutanoate is often accomplished through sophisticated enzymatic pathways that ensure high selectivity and yield. Key enzymes in these transformations include ketoreductases, halohydrin dehalogenases, and various nitrile-converting enzymes. nih.govresearchgate.net

One prominent pathway begins with the asymmetric reduction of a ketoester precursor, such as ethyl 4-chloro-3-oxobutanoate. nih.gov This reduction is catalyzed by a ketoreductase (KRED), a type of carbonyl reductase. nih.govnih.gov These enzymes typically require a cofactor, such as NADPH, for the hydride transfer to the carbonyl group. To make the process economically viable, a cofactor regeneration system, often involving a dehydrogenase like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose, is run in tandem. researchgate.netjmb.or.kr This biocatalytic reduction establishes the crucial hydroxyl stereocenter, yielding an intermediate like ethyl (S)-4-chloro-3-hydroxybutanoate. researchgate.netnih.gov

The subsequent step involves the conversion of the chloro-substituted intermediate to the final cyano-product, a reaction catalyzed by halohydrin dehalogenase (HHDH). researchgate.net The mechanism of HHDH is a two-step process. First, the enzyme facilitates an intramolecular nucleophilic attack, where the hydroxyl group displaces the chlorine atom, forming a transient epoxide intermediate (ethyl 4,5-epoxybutyrate). google.com In the second step, the enzyme's active site activates a cyanide ion (from a source like NaCN), which then performs a nucleophilic ring-opening of the epoxide. google.com This step proceeds with an inversion of configuration, ultimately yielding the desired (R)-ethyl 4-cyano-3-hydroxybutanoate from an (S)-chloro precursor. researchgate.netgoogle.com

Further transformations can involve the cyano group. Enzymes such as nitrile hydratase can hydrate (B1144303) the nitrile to form an amide, yielding ethyl (R)-4-carbamoyl-3-hydroxybutanoate. nih.gov This reaction is a key step in a two-step pathway developed using Rhodococcus boritolerans. nih.gov Alternatively, nitrilases can directly hydrolyze the nitrile group to a carboxylic acid, which can be a desired transformation for producing related intermediates. nih.govresearchgate.net

Table 1: Key Enzymes and Their Mechanistic Roles in this compound Synthesis

Enzyme Class Specific Enzyme Example Substrate Mechanistic Action Product
Ketoreductase (KRED) ChKRED20 from Chryseobacterium sp. Ethyl 4-chloro-3-oxobutanoate Stereoselective reduction of a ketone to a secondary alcohol using a hydride from a cofactor (e.g., NADPH). Ethyl (S)-4-chloro-3-hydroxybutanoate
Halohydrin Dehalogenase (HHDH) HHDH-PL from Parvibaculum lavamentivorans Ethyl (S)-4-chloro-3-hydroxybutanoate Catalyzes intramolecular cyclization to an epoxide, followed by nucleophilic ring-opening with a cyanide ion. (R)-Ethyl 4-cyano-3-hydroxybutanoate
Nitrile Hydratase From Rhodococcus boritolerans (R)-Ethyl 4-cyano-3-hydroxybutanoate Hydration of the terminal nitrile group to an amide. Ethyl (R)-4-carbamoyl-3-hydroxybutanoate
Nitrilase From Pfenex Expression Technology 3-Hydroxyglutaronitrile Desymmetrizing hydrolysis of a dinitrile to a cyano-carboxylic acid. (R)-4-Cyano-3-hydroxybutyric acid

Stereocontrol Principles in this compound Transformations

Achieving high stereochemical purity is paramount in the synthesis of this compound, as it is a chiral building block for pharmaceuticals. researchgate.net Biocatalysis offers a superior method for stereocontrol compared to traditional chemical synthesis. The three-dimensional structure of an enzyme's active site creates a chiral environment that selectively binds and orients the substrate, leading to the preferential formation of one enantiomer over the other.

The primary point of stereocontrol is the initial reduction of the prochiral ketone, ethyl 4-cyano-3-oxobutanoate or a related precursor like ethyl 4-chloro-3-oxobutanoate. researchgate.net Different microorganisms and the reductases they produce exhibit distinct stereopreferences. For instance, whole cells of the strain Bacillus pumilus Phe-C3 have been used to reduce ethyl 4-cyano-3-oxobutanoate to the (R)-enantiomer with a high yield (89.8%) and excellent enantiomeric excess (98.5% e.e.). Conversely, the strain Klebsiella pneumoniae Phe-E4 catalyzes the same reduction but produces the (S)-enantiomer, albeit with slightly lower yield and purity (83.1% yield, 95.4% e.e.).

Another critical stereochemical step is the halohydrin dehalogenase-catalyzed cyanation. researchgate.net This reaction proceeds via an SN2-type ring-opening of an epoxide intermediate. google.com This mechanism inherently results in an inversion of stereochemistry at the carbon atom where the substitution occurs. Therefore, starting with highly enantiopure (S)-ethyl 4-chloro-3-hydroxybutanoate allows for the production of (R)-ethyl 4-cyano-3-hydroxybutanoate with the stereocenter effectively inverted and the chiral purity maintained or even enhanced. researchgate.netgoogle.com This two-enzyme cascade, a stereoselective reductase followed by a stereospecific dehalogenase, is a powerful strategy for producing the desired (R)-enantiomer with very high optical purity (>99% e.e.). researchgate.netgoogle.com

Table 2: Examples of Stereocontrol in the Synthesis of this compound Enantiomers

Catalyst (Enzyme/Whole Cell) Substrate Product Enantiomer Yield (%) Enantiomeric Excess (e.e.) (%)
Bacillus pumilus Phe-C3 Ethyl 4-cyano-3-oxobutanoate (R)-Ethyl 4-cyano-3-hydroxybutanoate 89.8 98.5
Klebsiella pneumoniae Phe-E4 Ethyl 4-cyano-3-oxobutanoate (S)-Ethyl 4-cyano-3-hydroxybutanoate 83.1 95.4
Recombinant E. coli with Aldehyde Reductase Ethyl 4-chloro-3-oxobutanoate (R)-Ethyl 4-chloro-3-hydroxybutanoate 91.1 91
Halohydrin Dehalogenase HHEC (S)-Ethyl 4-chloro-3-hydroxybutanoate (R)-Ethyl 4-cyano-3-hydroxybutanoate 67.1 99
Recombinant HHDH from T. maritima (S)-Ethyl 4-chloro-3-hydroxybutanoate (R)-Ethyl 4-cyano-3-hydroxybutanoate 89 >99

Reaction Kinetics and Thermodynamics in Synthetic Pathways

The efficiency and scalability of synthetic routes to this compound are heavily dependent on reaction kinetics and the optimization of reaction conditions. Thermodynamic considerations, while less frequently reported in detail, underpin the feasibility of these transformations.

Kinetic studies often focus on optimizing parameters such as pH, temperature, and substrate concentration to maximize reaction rates and yields while minimizing enzyme inhibition. For the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate, substrate concentration is a critical factor. For the strain B. pumilus Phe-C3, a substrate concentration of 20 mM was well-tolerated, yielding a specific activity of 5.6 U/g cdw (cell dry weight), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. However, concentrations of 30 mM or higher were found to severely inhibit the catalytic activity.

In the synthesis of (R)-ethyl 4-cyano-3-hydroxybutyrate using a halohydrin dehalogenase (HHDH-PL) from Parvibaculum lavamentivorans, reaction conditions were optimized to achieve high conversion rates. rsc.org At a high substrate concentration of 200 g/L of (S)-ethyl 4-chloro-3-hydroxybutanoate, a 95% conversion was achieved in 14 hours, demonstrating robust enzyme performance under process-relevant conditions. rsc.org Similarly, the bioconversion of the cyano group in (R)-ethyl 4-cyano-3-hydroxybutyrate to an amide using Rhodococcus boritolerans was optimized for maximum conversion with 10 g/L of substrate and 7 g/L of dry cells at a pH of 7.5 and 25°C, reaching a 98% yield within 8 hours. nih.gov

Thermodynamic stability of the enzymes is also crucial. A mutant ketoreductase, MC135, was developed to improve thermostability for the synthesis of the precursor ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov While the wild-type enzyme had a half-life of only 11.9 minutes at 65°C, the mutant remained over 95% active after 15 days at the same temperature, showcasing a dramatic improvement in thermodynamic stability and allowing reactions to be run at higher temperatures for faster rates. nih.gov

Table 3: Kinetic and Condition-Dependent Findings in this compound Synthesis

Reaction/Enzyme Parameter Value/Observation Significance
B. pumilus Phe-C3 Reduction Optimal Substrate Concentration 20 mM Balances reaction rate with substrate inhibition.
B. pumilus Phe-C3 Reduction Specific Activity 5.6 U/g cdw (at 20 mM substrate) Quantifies the initial rate of reaction under specific conditions.
B. pumilus Phe-C3 Reduction Substrate Inhibition Observed at ≥ 30 mM Identifies the upper limit for substrate loading to avoid reduced enzyme efficiency.
HHDH-PL Cyanation Reaction Time 14 hours Time required to reach high conversion at a large scale (200 g/L substrate).
HHDH-PL Cyanation Conversion 95% Demonstrates high efficiency of the enzymatic conversion.
Rhodococcus boritolerans Hydration Reaction Time 8 hours Time to achieve near-quantitative yield (98%) under optimized conditions.
Mutant Ketoreductase MC135 Temperature Optimum 65 °C Higher temperature allows for increased reaction rates.
Mutant Ketoreductase MC135 Thermodynamic Stability (t₁/₂) >15 days at 65 °C Greatly enhanced stability allows for longer process times and higher temperatures, improving overall productivity.

Advanced Analytical Methodologies for Research on Ethyl 4 Cyano 3 Hydroxybutanoate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of ethyl 4-cyano-3-hydroxybutanoate, providing definitive information on its atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

Detailed analysis of ¹H NMR spectra reveals the chemical environment of each proton, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons. For instance, the ethyl group protons typically appear as a quartet and a triplet, while the protons on the butanoate backbone exhibit distinct signals corresponding to their positions relative to the hydroxyl, cyano, and ester functional groups. google.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbon of the nitrile group, and the carbons of the ethyl and butanoate chains. google.com Research studies have reported specific chemical shifts that are characteristic of the compound's structure. google.comsioc-journal.cn

Table 1: NMR Spectroscopic Data for this compound in DMSO google.com

Nucleus Chemical Shift (δ) in ppm Description
¹³C 170.21 Ester Carbonyl (C=O)
¹³C 118.60 Nitrile (C≡N)
¹³C 63.40 Hydroxylated Methylene (-CH(OH)-)
¹³C 59.98 Ester Methylene (-O-CH₂-)
¹³C 41.10 Methylene adjacent to C=O (-CH₂-C=O)
¹³C 25.14 Methylene adjacent to C≡N (-CH₂-C≡N)
¹³C 14.02 Ester Methyl (-CH₃)
¹H 5.60 (d, 1H) Hydroxyl Proton (-OH)
¹H 4.12 (m, 1H) Methine Proton (-CH(OH)-)
¹H 4.07 (q, 2H) Ester Methylene Protons (-O-CH₂-)
¹H 2.66 (m, 2H) Methylene Protons adjacent to C≡N (-CH₂-C≡N)
¹H 2.47 (m, 2H) Methylene Protons adjacent to C=O (-CH₂-C=O)

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the parent ion, which should correspond to the calculated molecular mass of the compound (C₇H₁₁NO₃, Monoisotopic Mass: 157.0739 Da). nih.govnih.gov

Electrospray ionization (ESI) is a common technique used for this molecule, often in conjunction with HPLC (HPLC-MS) to monitor reaction progress. sioc-journal.cngoogle.com In positive ion mode, the compound is typically observed as a protonated molecule [M+H]⁺. google.com The experimentally determined mass provides strong evidence for the compound's identity.

Table 2: Mass Spectrometry Data for this compound

Property Value Reference
Molecular Formula C₇H₁₁NO₃ nih.govnih.gov
Calculated Monoisotopic Mass 157.0739 Da nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of the hydroxyl (-OH), nitrile (-C≡N), and ester (-C=O) groups.

The spectrum is expected to show a broad absorption band for the O-H stretch of the alcohol group, a sharp peak for the C≡N stretch of the nitrile, and a strong absorption for the C=O stretch of the ester. chegg.com Publicly available spectral data confirms these features. nih.gov

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Significance
Hydroxyl (O-H) ~3600 - 3300 (broad) Confirms the presence of the alcohol group. chegg.com
Nitrile (C≡N) ~2260 - 2240 (sharp) Indicates the presence of the cyano group.
Ester Carbonyl (C=O) ~1750 - 1730 (strong) Confirms the presence of the ester functional group. chegg.com

Chromatographic Separation and Analysis

Chromatographic methods are vital for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for determining its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of the chiral compound this compound. To separate the (R)- and (S)-enantiomers, a chiral stationary phase is required.

Research and industrial applications often utilize columns such as those with Daicel OD phases for effective chiral separation. google.com The method allows for the quantification of each enantiomer, which is critical since often only one specific enantiomer is desired for pharmaceutical synthesis. HPLC analysis has been used to confirm product optical purity of greater than 99%. google.com It is also frequently coupled with mass spectrometry (HPLC-MS) for simultaneous separation and identification. google.com

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas Chromatography (GC) is a robust and widely used method for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. google.comgoogle.com The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the column.

In synthetic processes, GC can be used to track the consumption of starting materials, such as ethyl (S)-4-chloro-3-hydroxybutanoate, and the formation of the desired product. google.comgoogle.com For quality control, GC with a Flame Ionization Detector (FID) is used to determine the chemical purity or assay of the compound, with commercial suppliers guaranteeing purities of >97.0% or >97.5% based on this method. thermofisher.com

Table 4: Compound Names Mentioned

Compound Name
This compound
(R)-ethyl 4-cyano-3-hydroxybutanoate
(S)-ethyl 4-cyano-3-hydroxybutanoate
Ethyl (S)-4-chloro-3-hydroxybutanoate
(R)-epichlorohydrin
Atorvastatin (B1662188)
L-carnitine

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Analysis

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are sophisticated analytical techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. This provides detailed information about the absolute configuration and conformation of enantiomers.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. A plot of the specific rotation versus wavelength is known as an ORD curve. The shape and sign of the ORD curve, particularly the presence of Cotton effects (characteristic peaks and troughs in the vicinity of an absorption band), are unique to a specific chiral molecule and can be used to determine its absolute configuration.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) against wavelength. CD signals are only observed for chiral molecules that absorb light in the spectral region being measured, and the resulting spectrum is highly sensitive to the molecule's stereochemistry.

Detailed Research Findings

A comprehensive search of scientific databases and chemical literature did not yield specific ORD or CD spectroscopic data or detailed research findings for this compound. While optical rotation at a single wavelength (the sodium D-line, 589 nm) is a commonly reported physical constant for this compound, full ORD and CD spectral analyses appear to be unpublished or not widely disseminated.

The reported optical rotation values for the (R)-enantiomer of this compound vary depending on the measurement conditions, such as the solvent and concentration.

Table of Reported Optical Rotation Values for Ethyl (R)-4-cyano-3-hydroxybutanoate

Specific Rotation [α]WavelengthTemperature (°C)Conditions
-31° to -37°D20c=1 in CHCl₃
-4.5° ± 0.5°D20neat
-5°D25neat

Data compiled from various chemical supplier specifications.

The generation of ORD and CD data for this compound would be a valuable contribution to the field. Such studies would involve dissolving the purified enantiomers in a suitable solvent and measuring their chiroptical response across a range of ultraviolet and visible wavelengths. The resulting spectra could then be compared with theoretical calculations to definitively assign the absolute configuration and to study the conformational preferences of the molecule in solution. This information would be particularly useful for quality control in asymmetric synthesis and for a deeper understanding of its interactions in chiral environments.

Computational Chemistry and Molecular Modeling in Ethyl 4 Cyano 3 Hydroxybutanoate Research

Predictive Modeling of Reaction Pathways and Transition States

While specific, in-depth computational studies on the reaction pathways for Ethyl 4-cyano-3-hydroxybutanoate are not extensively published, the principles of predictive modeling are inferred from the broader context of organic synthesis and enzyme engineering. researchgate.net Computational methods are crucial for understanding the stereochemical outcomes of reactions. For instance, in asymmetric synthesis involving hydride transfer, the reaction is understood to proceed through a six-membered transition state, a model that helps predict which face of a carbonyl group will be attacked. core.ac.uk

Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to explore the potential energy surfaces of reactions like the Horner-Wadsworth-Emmons reaction, which can be used to create precursors to this compound. grafiati.com These calculations help identify the most likely reaction mechanisms and the structures of transition states, which are critical for understanding and controlling the stereoselectivity of a reaction. By modeling these high-energy states, chemists can predict which reaction conditions or catalyst modifications would favor the formation of the desired (R)- or (S)-enantiomer.

Table 1: Computational Methods for Predictive Modeling

Computational MethodApplication in Reaction Pathway AnalysisInferred Relevance to this compound
Quantum Mechanics (QM) Calculation of transition state energies and geometries.Elucidating the mechanism of nitrile group introduction or the reduction of the keto group.
Density Functional Theory (DFT) Exploration of reaction mechanisms and potential energy surfaces.Predicting the stereochemical outcome of the reduction of ethyl 4-cyano-3-oxobutanoate.
Ab-initio Methods High-accuracy energy calculations for small molecular systems.Providing benchmark data for transition state models in related synthetic steps.
Semi-empirical Methods Rapid screening of multiple potential reaction pathways.Initial computational screening of different synthetic routes.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

The enzymatic synthesis of this compound, particularly its (R)-enantiomer, is a key process in the production of pharmaceuticals like atorvastatin (B1662188). researchgate.netrsc.org Molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding and optimizing these biocatalytic reactions. rsc.orgtudelft.nl

These simulations model the interaction between the substrate, such as ethyl 4-cyano-3-oxobutanoate or ethyl (S)-4-chloro-3-hydroxybutyrate, and the active site of enzymes like ketoreductases (KREDs) or halohydrin dehalogenases (HHDH). researchgate.netrsc.org For example, molecular modeling has been used to explain the enantioselectivity of lipase-catalyzed reactions by revealing steric hindrance. In one study, modeling showed that the slow-reacting (S)-enantiomer of a precursor encountered a steric clash with a leucine (B10760876) residue (Leu278) in the enzyme's active site, whereas the fast-reacting (R)-enantiomer did not. researchgate.net

MD simulations provide further insights by showing how the enzyme and substrate behave over time. These simulations have been used to analyze the binding modes of substrates in pre-reaction states, helping to identify key amino acid residues that control activity and stereoselectivity. rsc.orgtudelft.nl This information is crucial for the rational design of more efficient biocatalysts.

Table 2: Enzyme-Substrate Interaction Studies

Enzyme ClassComputational TechniqueKey FindingsReference
Ketoreductase (KRED) Molecular Dynamics (MD) SimulationsIdentified crucial residues (e.g., at positions 92 and 94) for improving catalytic activity. rsc.orgtudelft.nl
Lipase (B570770) (e.g., CAL-B) Molecular ModelingRevealed steric hindrance between the substrate's bromo substituent and a leucine residue, explaining enantioselectivity. researchgate.net
Halohydrin Dehalogenase (HHDH) Inferred from rational design contextA computational model was developed to understand mechanical relationships and the influence of mutations. researchgate.net

Rational Design of Biocatalysts and Chemical Reagents

Computational modeling is a cornerstone of the rational design of biocatalysts for the synthesis of enantiomerically pure this compound. researchgate.net The industrial production of the (R)-enantiomer often relies on ketoreductases that have been significantly improved through protein engineering. rsc.orgtudelft.nl

The process begins with a natural enzyme that shows some activity but may lack the high selectivity or productivity needed for large-scale application. researchgate.net Computational analysis of the enzyme's crystal structure and MD simulations of its interaction with the substrate identify key amino acid residues in the active site that influence substrate binding and catalysis. rsc.org This knowledge guides engineers in performing site-directed mutagenesis, where specific amino acids are replaced to enhance desired properties. For example, structure-guided protein engineering of a ketoreductase from Sporobolomyces salmonicolor (SsCR) was used to develop a versatile variant with increased catalytic activity. rsc.org

This rational approach, often combined with directed evolution techniques like DNA shuffling, has led to the development of highly efficient and stereoselective enzymes for the synthesis of chiral intermediates required for drugs like atorvastatin. researchgate.netrsc.org

Table 3: Engineered Biocatalysts for Synthesis

Original EnzymeEngineering StrategyImprovement for Related SynthesisReference
Ketoreductase (KRED)Directed Evolution (DNA Shuffling)Dramatically improved activity for industrial viability. rsc.org
Halohydrin Dehalogenase (HHDH)In Vitro Enzyme EvolutionOptimized performance for the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to ethyl (R)-4-cyano-3-hydroxybutanoate. researchgate.net
KRED from Exiguobacterium sp.Structure-guided Rational Directed EvolutionImproved dynamic reductive kinetic resolution (DYRKR) of bulky α-amino-β-keto esters. tudelft.nl

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape, or conformation, of this compound is critical to its reactivity, particularly in enzyme-catalyzed reactions where a precise fit into an active site is required. Conformational analysis involves computationally determining the stable low-energy structures of a molecule.

For a flexible molecule like this compound, multiple conformations exist due to rotation around its single bonds. Understanding the population of these conformers is essential for predicting how the molecule will be recognized by a catalyst. While direct and extensive conformational analysis studies on this specific molecule are not widely published, its importance is inferred from the context of stereoselective synthesis. researchgate.net The ability to predict the most stable conformation of the substrate within an enzyme's active site is a key component of the molecular docking and rational design strategies mentioned previously.

Computational methods can predict the preferred orientation of the cyano and hydroxyl groups, which in turn determines how the molecule presents itself for a chemical transformation, ultimately dictating the stereochemical outcome of the product.

Table 4: Computational Approaches for Conformational Analysis

MethodDescriptionApplication
Molecular Mechanics (MM) Uses classical physics to model molecules. Fast method for exploring the conformational space of flexible molecules.Rapidly generating a large number of possible conformations.
Quantum Mechanics (QM) Provides accurate energies for different conformations.Refining the geometries and relative energies of the most stable conformers found by MM.
NMR-based Modeling Uses experimental Nuclear Magnetic Resonance data to derive structural constraints.Validating computationally predicted conformations against experimental data in solution.

Future Research Directions and Perspectives

Development of Next-Generation Biocatalysts for Improved Efficiency and Selectivity

The enzymatic synthesis of ethyl 4-cyano-3-hydroxybutanoate has proven to be a highly effective method for producing the desired enantiomer with high purity. However, the quest for even more efficient and selective biocatalysts remains a key research driver. Current research often utilizes ketoreductases (KREDs) for the asymmetric reduction of the prochiral ketone precursor. researchgate.nettudelft.nl

Future efforts will likely focus on:

Protein Engineering: Sophisticated protein engineering techniques, including directed evolution and rational design, will be employed to enhance the stability, activity, and stereoselectivity of existing enzymes. tudelft.nl The goal is to develop biocatalysts that can operate under a wider range of process conditions, such as higher temperatures and substrate concentrations, leading to increased productivity. tudelft.nl

Novel Enzyme Discovery: Screening of diverse microbial sources may uncover novel enzymes with superior catalytic properties for the synthesis of chiral β-hydroxy nitriles. researchgate.netacs.org This includes exploring enzymes like hydroxynitrile lyases and aldoxime dehydratases, which offer alternative cyanide-free synthetic routes. mdpi.com

Exploration of Novel Synthetic Applications Beyond Established Pharmaceutical Targets

While this compound is well-known as an intermediate for cholesterol-lowering drugs, its versatile structure holds potential for the synthesis of a broader range of bioactive molecules. researchgate.net The presence of hydroxyl and nitrile functional groups allows for diverse chemical transformations. fao.orgchemguide.co.uk

Future research could explore its use in the synthesis of:

New Pharmaceutical Agents: The chiral backbone of this compound can be a starting point for developing novel drugs targeting different therapeutic areas.

Agrochemicals: The development of new pesticides and herbicides often relies on chiral building blocks to enhance efficacy and reduce environmental impact.

Fine Chemicals and Materials: The unique structure of this compound could be leveraged in the creation of specialty chemicals, polymers, and other advanced materials.

A study on the derivatization of β-elemene, a natural product with anti-tumor activities, into novel N-alkyl-N-hydroxyl carboximates showcases how functional group modification can lead to compounds with enhanced biological activity. nih.gov This approach could be applied to this compound to explore new therapeutic possibilities.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The shift towards continuous manufacturing in the pharmaceutical and chemical industries presents a significant opportunity for the synthesis of this compound. nih.govdntb.gov.uamdpi.comrsc.org Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and enhanced process control. mdpi.com

Key research areas in this domain include:

Development of Flow-Based Synthetic Routes: Designing and optimizing continuous flow processes for the synthesis of this compound, potentially integrating multiple reaction steps into a single, streamlined operation. nih.govrsc.org

Immobilized Biocatalyst Reactors: Creating packed-bed or monolithic reactors containing immobilized enzymes for continuous biocatalytic production. mdpi.com This approach enhances catalyst stability and simplifies product purification.

Process Intensification: Utilizing microreactor technology to intensify the synthesis, leading to higher yields and space-time yields. nih.gov

Researchers have already demonstrated the successful use of flow chemistry for the synthesis of other chiral pharmaceutical intermediates, highlighting the feasibility of this approach. nih.govchemistryworld.com

Leveraging Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. rsc.orgarxiv.org These technologies can accelerate the discovery of new reactions and optimize existing processes by analyzing vast datasets and identifying complex patterns that may not be apparent to human researchers. azorobotics.comacs.org

For this compound, AI and ML can be applied to:

Catalyst Design and Selection: Predictive models can be developed to identify the optimal catalyst (both chemical and biological) for a given transformation, based on desired selectivity and efficiency. azorobotics.comresearchgate.net

Reaction Condition Optimization: Machine learning algorithms can rapidly screen a wide range of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and purity. acs.org

Predictive Synthesis: AI can be used to predict the outcomes of novel synthetic routes, enabling researchers to prioritize the most promising approaches before committing to laboratory experiments.

The integration of AI with automated robotic systems has the potential to create self-driving laboratories that can autonomously design, execute, and optimize chemical reactions. rsc.org

Sustainability and Environmental Impact of Production Methodologies

The principles of green chemistry are increasingly influencing the design of chemical manufacturing processes. snu.ac.kr For the production of this compound, a key focus is on developing more sustainable and environmentally friendly methods.

Future research will likely emphasize:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. snu.ac.kr

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. mdpi.com

Safer and Greener Solvents: Investigating the use of environmentally benign solvents or even solvent-free reaction conditions. mdpi.comajgreenchem.com

Cyanide-Free Synthesis: Developing alternative synthetic strategies that avoid the use of highly toxic cyanide reagents. mdpi.com Aldoxime dehydratases, for example, offer a promising cyanide-free route to nitriles. mdpi.com

Waste Reduction and Recycling: Implementing processes that minimize waste generation and allow for the recycling of catalysts and solvents. snu.ac.kr

Q & A

Q. What are the primary synthetic routes for Ethyl 4-cyano-3-hydroxybutanoate (ECHB), and how do they differ in methodology?

ECHB is synthesized via two main approaches:

  • Chemical synthesis : Asymmetric reduction of ethyl 4-cyano-3-oxobutanoate using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) .
  • Enzymatic synthesis : Biocatalysis using halohydrin dehalogenases (HHDHs) or carbonyl reductases. For example, Parvibaculum lavamentivorans HHDH-PL converts ethyl (S)-4-chloro-3-hydroxybutanoate to ECHB via enantioselective cyanide substitution . Key differences include enantiomeric excess (ee) (>99% for enzymatic routes vs. ~80-90% for chemical methods) and reliance on NADPH cofactors in enzymatic pathways .

Q. How can researchers verify the enantiomeric purity of ECHB?

Enantiomeric purity is validated using:

  • Chiral HPLC : Columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
  • Polarimetry : Specific rotation comparisons against literature values (e.g., [α]D = +12.5° for (R)-ECHB) .
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic efficiency data for HHDH variants during ECHB synthesis?

Discrepancies in enzyme activity (e.g., kcat variability across HHDH mutants) arise from:

  • Substrate inhibition : High substrate concentrations (>200 mM) may reduce activity. Kinetic modeling (e.g., Michaelis-Menten with substrate inhibition terms) clarifies optimal reaction conditions .
  • pH dependency : Activity profiles of HHDHs vary significantly between pH 7.0-9.0. Use pH-stat reactors to maintain optimal pH during reactions .
  • Structural analysis : Molecular dynamics simulations of HHDH active sites (e.g., W249F mutant) rationalize altered substrate binding .

Q. How do structural modifications of ECHB impact its utility as a chiral synthon in pharmaceutical intermediates?

Comparative studies with analogs reveal:

  • Ethyl 4-chloro-3-hydroxybutanoate : Higher reactivity in nucleophilic substitutions but lower enantioselectivity in lipase-catalyzed resolutions .
  • Mthis compound : Reduced steric hindrance improves crystallization but lowers thermal stability .
  • Ethyl 4-amino-3-hydroxybutanoate : Direct precursor to (R)-GABOB but requires additional protection/deprotection steps . Methodological insights include using QSAR models to predict substitution effects on reaction yields .

Q. What high-throughput screening (HTS) methodologies are effective for engineering ECHB-producing enzymes?

  • Azide colorimetric assay : Detects HHDH activity via ε460 = 1.2173 × 10<sup>4</sup> L mol<sup>−1</sup> cm<sup>−1</sup> for azide release from ethyl (S)-4-chloro-3-hydroxybutanoate .
  • Microplate-based NADPH depletion assays : Fluorescence quenching (ex/em: 340/460 nm) monitors carbonyl reductase activity .
  • Phage display : Screens mutant libraries for improved thermostability (e.g., Tm increases by 8°C in HHDH-PL variants) .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported ee values for ECHB across different studies?

  • Standardize analytical conditions : Temperature and solvent composition (e.g., 25°C in hexane/IPA) significantly affect chiral separations .
  • Cross-validate with multiple techniques : Combine HPLC, polarimetry, and X-ray crystallography of derivatives (e.g., Mosher esters) .
  • Account for kinetic resolution : Early reaction termination in enzymatic syntheses may artificially inflate ee due to incomplete conversion .

Q. What statistical methods are recommended for analyzing enzyme kinetics in ECHB synthesis?

  • Nonlinear regression : Fit progress curves to the Henri-Michaelis-Menten equation using tools like GraphPad Prism .
  • Error-weighted fitting : Address heteroscedasticity in activity measurements .
  • Principal component analysis (PCA) : Correlate mutational hotspots in HHDHs with activity/selectivity changes .

Methodological Resources

  • Enzyme engineering protocols : Directed evolution workflows for HHDHs .
  • Chiral chromatography conditions : Detailed mobile phase gradients for ECHB analysis .
  • Safety protocols : Handling cyanide intermediates in chemical synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.